molecular formula C9H7ClN2 B175803 2-Chloro-6-methylquinazoline CAS No. 113082-39-6

2-Chloro-6-methylquinazoline

Cat. No.: B175803
CAS No.: 113082-39-6
M. Wt: 178.62 g/mol
InChI Key: BLRNCALGXJQCJP-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core substituted with a chlorine atom at the second position and a methyl group at the sixth position.

Scientific Research Applications

2-Chloro-6-methylquinazoline has a wide range of applications in scientific research:

Safety and Hazards

2-Chloro-6-methylquinazoline is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The safety information pictograms indicate a warning .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with formamide under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the sixth position can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be used to modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylquinazoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. In medicinal applications, it may target receptors such as adenosine A2A receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

    2-Chloroquinazoline: Lacks the methyl group at the sixth position, which can influence its reactivity and biological activity.

    6-Methylquinazoline:

    2,6-Dichloroquinazoline: Contains an additional chlorine atom, which can alter its chemical behavior and interactions.

Uniqueness: 2-Chloro-6-methylquinazoline is unique due to the presence of both the chlorine atom and the methyl group, which confer specific chemical reactivity and biological activity. This combination allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRNCALGXJQCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620487
Record name 2-Chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113082-39-6
Record name 2-Chloro-6-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113082-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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